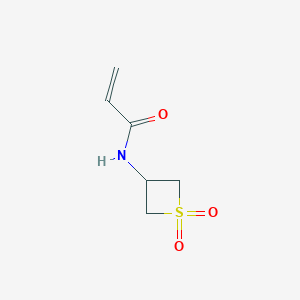
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide: is a chemical compound that has garnered interest in various fields of scientific research due to its unique structure and reactivity. This compound features a thietane ring with a dioxo substitution, which imparts distinct chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide typically involves the reaction of NH-1,2,4-triazole sodium salts with 3,5-dibromo-1-(1,1-dioxothietan-3-yl)-1,2,4-triazole. This reaction occurs in tert-butanol in the presence of sodium tert-butoxide, yielding the desired product in 39-64% yields . The reaction mechanism involves the elimination of thietane 1,1-dioxide, which participates in a Michael addition with the NH-1,2,4-triazoles .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dioxothietane ring to a thietane ring.
Substitution: Nucleophilic substitution reactions can occur at the dioxothietane ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in the presence of bases.
Major Products Formed: The major products formed from these reactions include substituted thietane derivatives, sulfoxides, and sulfones .
Aplicaciones Científicas De Investigación
n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide involves its reactivity as a Michael acceptor. The dioxothietane ring can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These reactions are facilitated by the electron-withdrawing nature of the dioxo groups, which enhance the electrophilicity of the thietane ring .
Comparación Con Compuestos Similares
- N-(Thietan-3-yl)prop-2-enamide
- N-(1-Oxothietan-3-yl)prop-2-enamide
- N-(1,1-Dioxothietan-3-yl)-1,2,4-triazole
Comparison: n-(1,1-Dioxo-1lambda6-thietan-3-yl)prop-2-enamide is unique due to the presence of the dioxo groups on the thietane ring, which significantly enhance its reactivity compared to similar compounds. This increased reactivity makes it a valuable reagent in organic synthesis and a subject of interest in various research fields .
Propiedades
IUPAC Name |
N-(1,1-dioxothietan-3-yl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9NO3S/c1-2-6(8)7-5-3-11(9,10)4-5/h2,5H,1,3-4H2,(H,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYCBRFFMRLMRAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1CS(=O)(=O)C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














